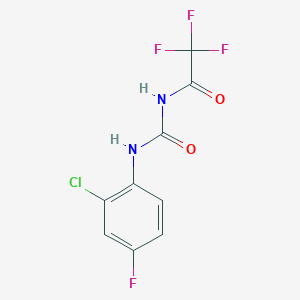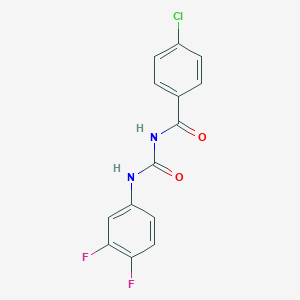![molecular formula C19H17N3O3 B284273 5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "MOA-4" and is known for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of MOA-4 is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. MOA-4 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MOA-4 has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. MOA-4 has also been found to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, MOA-4 has been found to exhibit antibacterial properties by inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
MOA-4 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MOA-4 has also been found to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a valuable tool for studying various diseases. However, MOA-4 also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, MOA-4 has not been extensively studied for its potential side effects and toxicity.
Orientations Futures
There are several future directions for MOA-4 research. One potential direction is to study the compound's potential use in the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MOA-4 and to identify any potential side effects or toxicity. Another potential direction is to study the compound's potential use in the treatment of bacterial infections. Overall, MOA-4 has significant potential for use in the field of medicine, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
MOA-4 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-methoxyaniline and 2-methylphenol with sodium hydroxide to form the intermediate product. This intermediate product is then reacted with 2-chloromethyl oxazole-4-carbonitrile to obtain MOA-4.
Applications De Recherche Scientifique
MOA-4 has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MOA-4 has been studied extensively for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Propriétés
Formule moléculaire |
C19H17N3O3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(4-methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-13-5-3-4-6-17(13)24-12-18-22-16(11-20)19(25-18)21-14-7-9-15(23-2)10-8-14/h3-10,21H,12H2,1-2H3 |
Clé InChI |
IRBDPNFKLBXDQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
SMILES canonique |
CC1=CC=CC=C1OCC2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)




![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)